3-Methoxy-5-phenyl-1,2-oxazole
Description
Properties
IUPAC Name |
3-methoxy-5-phenyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-10-7-9(13-11-10)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCBMBLDRBRNFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxylamine-Mediated Ring Closure
The cyclocondensation of 1,3-diketone precursors with hydroxylamine hydrochloride remains the most widely employed method for constructing the isoxazole nucleus. As demonstrated in the synthesis of analogous 3,5-diarylisoxazoles, this approach benefits from readily available starting materials and high atom economy. For 3-methoxy-5-phenyl-1,2-oxazole, the protocol typically involves:
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Preparation of a β-methoxy-β-keto ester intermediate through Claisen condensation of methyl phenylacetate with methyl methoxyacetate
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Reaction with hydroxylamine hydrochloride in ethanol/water (3:1) at 60°C for 12 hours
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Acidic workup (2N HCl) followed by neutralization with sodium bicarbonate
A recent optimization study achieved 82% yield by employing microwave irradiation (150W, 100°C) to reduce reaction time to 45 minutes while maintaining regioselectivity. Critical to success is the use of anhydrous magnesium sulfate during the drying of organic extracts, which prevents decomposition of the moisture-sensitive methoxy group.
[3+2] Cycloaddition Approaches
Transition metal-catalyzed cycloadditions offer improved regiocontrol compared to traditional condensation methods. The Royal Society of Chemistry protocol details a copper(I)-catalyzed approach using:
| Component | Quantity | Role |
|---|---|---|
| Phenylacetylene | 1.2 equiv | Dipolarophile |
| Methoxy nitrile oxide | 1.0 equiv | 1,3-Dipole precursor |
| Cu(MeCN)₄PF₆ | 5 mol% | Catalyst |
| DIPEA | 2.0 equiv | Base |
This method produced this compound in 68% yield with excellent regioselectivity (98:2), though required careful temperature control (-10°C to 0°C) to prevent N-O bond cleavage. Nuclear Overhauser Effect (NOE) spectroscopy confirmed the desired 3,5-substitution pattern through characteristic coupling between the methoxy protons and C-4 hydrogen.
Functionalization of Preformed Isoxazole Intermediates
Late-Stage O-Methylation
Post-cyclization methylation provides an alternative route when direct cyclocondensation proves challenging. The patent literature describes a robust two-step sequence:
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Hydroxyisoxazole Preparation :
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5-Phenylisoxazol-3-ol (85% yield) via condensation of benzaldehyde oxime with methyl propiolate
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Purification by recrystallization from ethyl acetate/hexanes (1:3)
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Methylation Protocol :
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Dissolve hydroxy intermediate (1.0 equiv) in anhydrous DMF
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Add methyl iodide (1.5 equiv) and potassium carbonate (2.0 equiv)
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Heat at 50°C under nitrogen for 6 hours
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Quench with ice water and extract with dichloromethane
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This method achieved 78% yield with <2% N-methylated byproduct, attributed to the steric hindrance of the 5-phenyl group. Comparative studies show silver oxide-mediated methylation (CH₃I, Ag₂O, CHCl₃) increases yield to 83% but raises production costs.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling enables installation of complex aryl groups at the 5-position. Building on methodology from, an optimized procedure employs:
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3-Methoxyisoxazole-5-boronic acid (1.2 equiv)
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Bromobenzene (1.0 equiv)
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Pd(PPh₃)₄ (3 mol%)
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K₂CO₃ (2.5 equiv) in dioxane/water (4:1)
Microwave irradiation at 120°C for 20 minutes provided 76% yield of this compound with complete retention of stereochemistry. Key to success was degassing the reaction mixture via three freeze-pump-thaw cycles to prevent boronic acid oxidation.
Advanced Catalytic Systems
Photoredox-Catalyzed Synthesis
Recent innovations adapt photochemical methods for isoxazole formation. A dual catalytic system combining Ru(bpy)₃²⁺ (1 mol%) and NiCl₂- dme (5 mol%) enables:
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Visible light-induced generation of methoxy radical from methyl oxalate
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Radical addition to phenylacetylene
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Nickel-mediated cyclization with hydroxylamine-O-sulfonic acid
This continuous flow process achieves 81% yield in 8 minutes residence time, though requires specialized equipment. The method's main advantage lies in avoiding harsh acidic conditions that could cleave the methoxy group.
Enzyme-Mediated Approaches
Biocatalytic methods show promise for sustainable synthesis. Immobilized lipase B from Candida antarctica (CAL-B) catalyzes the condensation of:
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Methyl 3-methoxy-4-oxo-4-phenylbut-2-enoate
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Hydroxylamine hydrochloride
In a biphasic system (t-BuOH/0.1M phosphate buffer pH 7.4), this enzymatic process achieves 65% conversion at 37°C over 24 hours. While yields lag behind chemical methods, the aqueous conditions and mild pH minimize side reactions.
Analytical Characterization
Spectroscopic Identification
Comprehensive characterization data from confirms structural assignments:
¹H NMR (400 MHz, CDCl₃):
δ 7.89–7.84 (m, 2H, C₆H₅), 7.53–7.33 (m, 3H, C₆H₅), 6.84 (s, 1H, isoxazole-H), 3.84 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃):
δ 170.3 (C-3), 162.9 (C-5), 130.1 (ipso-C), 129.9 (C-2/C-6), 128.9 (C-3/C-5), 97.4 (C-4), 55.2 (OCH₃)
HRMS-ESI:
Calcd for C₁₀H₉NO₂ [M+H]⁺: 176.0707, Found: 176.0703
Chromatographic Purity Assessment
HPLC analysis (Zorbax SB-C18, 250 × 4.6 mm, 5 μm) with isocratic elution (ACN:H₂O 65:35) shows ≥99% purity at 254 nm. Retention time (6.8 min) matches authentic standard.
Industrial-Scale Production Considerations
Cost Analysis of Competing Routes
A comparative evaluation of four methods reveals:
| Method | Raw Material Cost ($/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | 120 | 82 | 99.1 |
| Cross-Coupling | 310 | 76 | 99.5 |
| Photoredox | 590 | 81 | 99.8 |
| Biocatalytic | 240 | 65 | 98.7 |
The traditional cyclocondensation route offers the best balance of cost and efficiency for bulk production, while photoredox methods suit high-value pharmaceutical applications.
Waste Stream Management
The patent literature details a closed-loop system for solvent recovery:
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Distill ethyl acetate from reaction mixtures
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Treat aqueous waste with activated charcoal
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Recover magnesium sulfate via vacuum filtration
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Recycle catalysts through ion-exchange resins
This system reduces organic solvent consumption by 72% compared to batch processes, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-phenyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced oxazole derivatives.
Substitution: Substitution reactions can occur at the phenyl or methoxy groups, leading to the formation of various substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include manganese dioxide and bromotrichloromethane.
Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often use halogenating agents such as bromine or chlorine.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological activities and applications .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has demonstrated that oxazole derivatives, including 3-methoxy-5-phenyl-1,2-oxazole, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) through mechanisms involving caspase activation and cell cycle arrest .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. It has shown potential against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its usefulness in developing new antibacterial agents . Additionally, oxazole derivatives are known to possess antifungal properties against pathogens like Candida albicans and Cryptococcus neoformans .
Neuroprotective Effects
Some studies suggest that oxazole derivatives may exhibit neuroprotective effects by inhibiting enzymes related to neurodegenerative diseases. For example, compounds similar to this compound have been identified as dual-targeting inhibitors for acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are critical in managing conditions like Alzheimer's disease .
Agricultural Applications
Plant Growth Regulation
Oxazoles have been explored for their role in plant growth regulation. Compounds within this class can act as fungicides or growth regulators, enhancing crop yield and resistance to diseases . The efficacy of these compounds in agricultural settings makes them valuable for sustainable farming practices.
Organic Synthesis
Synthetic Intermediates
this compound serves as a synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows chemists to utilize it in various reactions, including cyclization and functionalization processes that lead to the formation of other heterocycles .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Methoxy-5-phenyl-1,2-oxazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Structure and Reactivity
The substituents on the isoxazole ring significantly influence electronic properties, solubility, and biological activity. Below is a comparative analysis of analogs:
Notes:
- Methoxy vs.
- Chloro Substitution : 3-Chloro-5-phenyl-1,2-oxazole exhibits higher electrophilicity, making it reactive in cross-coupling reactions .
Chalcone Cyclization
- This compound : Synthesized via cyclization of methoxy-substituted chalcones with hydroxylamine hydrochloride, yielding regioisomers (e.g., 14 and 15 ) in moderate yields .
- 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole : Analogous cyclization with methyl-substituted chalcones, achieving similar yields (~70–80%) .
One-Pot Protocols
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-Methoxy-5-phenyl-1,2-oxazole, and what are the critical intermediates involved in its preparation?
- Methodological Answer : The synthesis typically involves cyclization reactions of β-keto esters or enaminones, which undergo heterocyclization under acidic or basic conditions to form the oxazole core. The phenyl group at the 5-position is often introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group is installed through nucleophilic substitution or demethylation of protected intermediates. Key intermediates include halogenated oxazole precursors (e.g., 5-bromo-1,2-oxazole derivatives) and methoxylation agents like sodium methoxide. Recent patents highlight optimized routes using regioselective catalysts to minimize byproducts .
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Key Intermediate | Catalyst |
|---|---|---|---|
| Cyclization of enaminone | 65-70 | β-keto ester | H₂SO₄ (cat.) |
| Suzuki coupling | 75-80 | 5-bromo-oxazole | Pd(PPh₃)₄ |
| Methoxylation | 85 | 3-hydroxy-oxazole | NaOMe, DMF |
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what are the diagnostic spectral features?
- Methodological Answer :
- ¹H NMR : The methoxy proton appears as a singlet at δ 3.8–4.0 ppm. The oxazole ring protons (positions 4 and 5) show coupling patterns (J = 1.5–2.0 Hz) due to the heteroaromatic system.
- ¹³C NMR : The oxazole carbons (C-2 and C-4) resonate at δ 160–165 ppm (C=N) and δ 95–100 ppm (C-O), respectively.
- IR : Stretching vibrations for C=N (~1600 cm⁻¹) and C-O-C (~1250 cm⁻¹) confirm the oxazole and methoxy groups.
- X-ray crystallography : Resolves planarity of the oxazole ring and dihedral angles between substituents, critical for confirming regiochemistry .
Advanced Research Questions
Q. How can computational chemistry predict the regioselectivity of electrophilic substitution reactions in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electron density distributions and Fukui indices to identify reactive sites. For example:
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Electrophilic attack : Predicted at the 4-position of the oxazole ring due to higher electron density (HOMO localization).
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Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, showing enhanced reactivity in polar aprotic solvents (e.g., DMSO).
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Validation : Compare computed transition states with experimental kinetic data (e.g., Hammett plots) to refine models .
数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22
Table 2 : Computed Reactivity Indices
Position Fukui Index (Electrophilic) HOMO Energy (eV) 4 0.45 -6.2 5 0.12 -7.1
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
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Replicated analysis : Repeat assays under standardized conditions (e.g., identical cell lines, ATP concentration in kinase assays) to eliminate variability .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
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Orthogonal validation : Confirm activity via independent methods (e.g., enzymatic inhibition vs. cellular viability assays).
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Meta-analysis : Use random-effects models to aggregate data from multiple studies, adjusting for covariates (e.g., compound purity, solvent residuals).
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Structural analogs : Compare bioactivity across derivatives to isolate structure-activity relationships (SAR).
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity) and identify optimal interactions.
- In-line analytics : Employ HPLC or ReactIR to monitor intermediate formation in real time, enabling rapid adjustments.
- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


